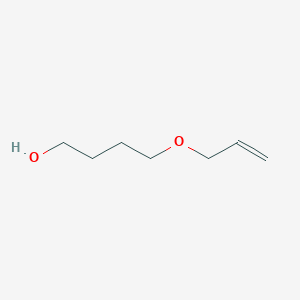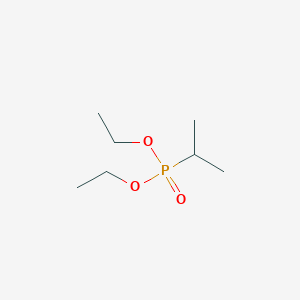
Diethylisopropylphosphonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl isopropylphosphonate (DEIP) is a heterocyclic organic compound belonging to the phosphonates family. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. DEIP is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to laboratory experiments. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Modulare Synthese von biologisch relevanten phosphonylierten Gerüsten
Diethylisopropylphosphonat wird in der modularen Synthese von biologisch relevanten phosphonylierten Gerüsten verwendet . Diese Methode basiert auf der chemoselektiven Aktivierung mit Trifluormethylsulfonsäureanhydrid und ermöglicht eine flexible und sogar iterative Substitution mit einer breiten Palette an O-, S-, N- und C-Nukleophilen . Die Phosphonat-Funktionelle Gruppe ist nach wie vor ein Eckpfeiler der modernen organischen Chemie .
Herstellung von Phosphinsäuren und Phosphonsäuren
Phosphinsäuren und Phosphonsäuren, die nützliche Zwischenprodukte und biologisch aktive Verbindungen sind, können aus ihren Estern, Phosphinaten bzw. Phosphonaten durch Hydrolyse oder Dealkylierung hergestellt werden . Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen stattfinden, aber die C-O-Bindung kann auch durch Trimethylsilylhalogenide gespalten werden .
Antibakterielle Mittel
Phosphinsäuren und Phosphonsäuren sind als antibakterielle Mittel bekannt . Sie haben ihre Aktivität sowohl gegen grampositive als auch gegen gramnegative multiresistente (MDR) und umfassend resistente (XDR) Bakterien bewahrt .
Behandlung von DNA-Virus- und Retroviren-Infektionen
Acyclische Nukleosidphosphonsäurederivate wie Cidofovir, Adefovir und Tenofovir spielen eine wichtige Rolle bei der Behandlung von DNA-Virus- und Retroviren-Infektionen . Einige P-Ester haben sich auch als wirksam gegen Hepatitis C und Influenzavirus A erwiesen .
Glutamat- und GABA-basierte ZNS-Therapeutika
Einige P-Ester sind als Glutamat- und GABA-basierte ZNS-Therapeutika bekannt
Safety and Hazards
Diethyl isopropylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system and the central nervous system .
Zukünftige Richtungen
Phosphonates, including diethyl isopropylphosphonate, have significant potential for future research due to their unique biological properties and synthetic potential . They are increasingly being used in the development of potential drugs and agrochemicals . Therefore, synthesizing structurally diverse phosphonate derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Wirkmechanismus
Target of Action
Diethylisopropylphosphonate, also known as Diethyl isopropylphosphonate, is a type of phosphonate compound . Phosphonates are organophosphorus compounds that possess a characteristic P-C-P structure, which allows them to mimic the phosphates and carboxylates of biological molecules and potentially inhibit metabolic enzymes . .
Mode of Action
Phosphonates, in general, are known to inhibit enzymes that utilize various phosphates as substrates . They attach to their targets and interfere with their normal functioning, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Phosphonates are known to mimic phosphates and carboxylates of biological molecules, suggesting that they may interfere with a wide range of biochemical pathways .
Pharmacokinetics
The half-life of phosphonates on bone surfaces is 3–5 weeks, allowing for weekly, monthly, and even yearly treatment regimens .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it is likely that diethylisopropylphosphonate could lead to changes in the metabolic processes within the cell .
Eigenschaften
IUPAC Name |
2-diethoxyphosphorylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMDSXRMQXBCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343008 |
Source


|
| Record name | Diethyl isopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1538-69-8 |
Source


|
| Record name | Diethyl isopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is diethyl isopropylphosphonate typically used in chemical synthesis?
A1: Diethyl isopropylphosphonate is commonly employed as a reagent in the Wittig-Horner reaction. [] This reaction allows for the formation of carbon-carbon double bonds, specifically in the (E)-configuration (trans isomer), which is often the desired product in organic synthesis. []
Q2: Can you provide some detail about the fragmentation pattern of diethyl isopropylphosphonate when analyzed using mass spectrometry?
A2: Analysis of diethyl isopropylphosphonate via atmospheric-pressure ionization tandem mass spectrometry (API-MS/MS) reveals several key fragmentation pathways. [] These pathways include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



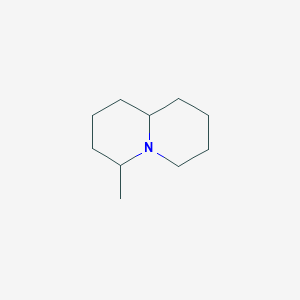
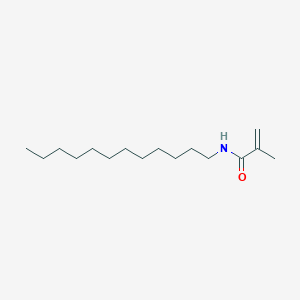
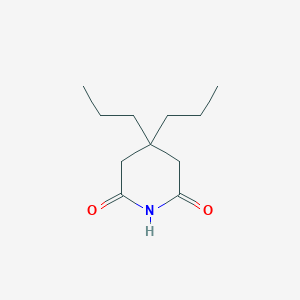


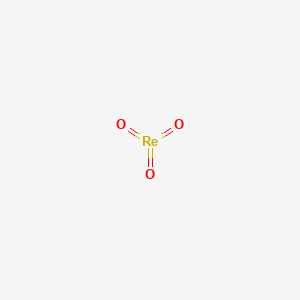
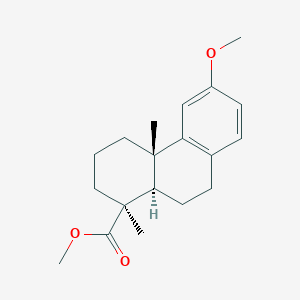
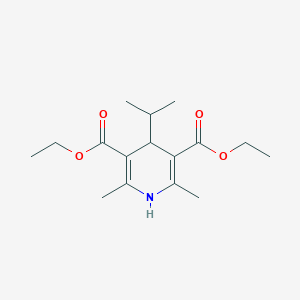
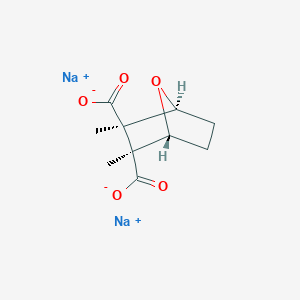
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
